N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA
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Overview
Description
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA is a complex organic compound that features a combination of pyrazole, benzoyl, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and benzothiophene intermediates, followed by their coupling through thiourea linkage.
Preparation of 4-Bromo-1H-pyrazole: This can be synthesized by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Synthesis of Benzothiophene Derivative: The benzothiophene moiety can be synthesized through cyclization reactions involving thiophene and suitable aldehydes or ketones.
Coupling Reaction: The final step involves the coupling of the pyrazole and benzothiophene intermediates using thiourea under controlled conditions, typically in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones
Reduction: Formation of reduced thiourea derivatives
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Pharmacology: Investigation of its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Exploration of its properties for use in organic electronics or as a component in advanced materials.
Mechanism of Action
The mechanism of action of N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA
- **N-{4-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA
Uniqueness
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA is unique due to the presence of the bromo substituent on the pyrazole ring, which can influence its reactivity and biological activity. This compound’s specific combination of functional groups and structural features may offer distinct advantages in its applications compared to similar compounds.
Properties
Molecular Formula |
C21H18BrN5OS2 |
---|---|
Molecular Weight |
500.4g/mol |
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]-N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C21H18BrN5OS2/c22-15-10-24-27(12-15)11-13-5-7-14(8-6-13)19(28)25-21(29)26-20-17(9-23)16-3-1-2-4-18(16)30-20/h5-8,10,12H,1-4,11H2,(H2,25,26,28,29) |
InChI Key |
ALQCFXOAGNPBTF-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Br)C#N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Br)C#N |
Origin of Product |
United States |
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